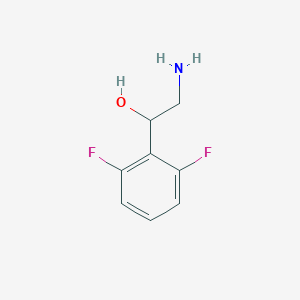

2-Amino-1-(2,6-difluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

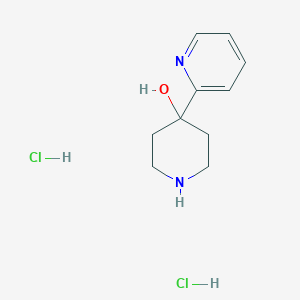

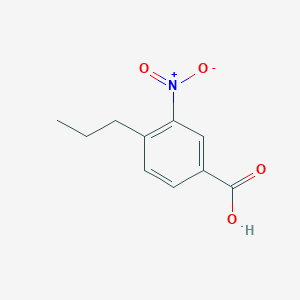

“2-Amino-1-(2,6-difluorophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number: 133562-32-0 . It has a molecular weight of 209.62 .

Molecular Structure Analysis

The InChI code for “2-Amino-1-(2,6-difluorophenyl)ethanol hydrochloride” is 1S/C8H9F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7,12H,4,11H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2,6-difluorophenyl)ethanol hydrochloride” include a molecular weight of 209.62 . It is stored at room temperature .Scientific Research Applications

Interactions with Ligand-Gated Ion Channels

Research has explored the broader context of ethanol's biological actions, particularly its effects on ion channels sensitive to pharmacologically relevant concentrations. These studies delve into how ethanol modulates receptor desensitization, a key aspect of its pharmacology. Although the direct connection to 2-Amino-1-(2,6-difluorophenyl)ethanol isn't explicitly made, understanding ethanol's interactions provides a foundation for studying similar compounds' mechanisms of action. The modulation of ionotropic receptor desensitization by substances like ethanol may reveal crucial insights into their potential applications and effects in biological systems Dopico & Lovinger, 2009.

Ethanol Production from Biomass

Another area of research focuses on the bioconversion of various lignocellulosic materials into ethanol, highlighting the potential of using biomass as a substrate for producing bio-ethanol. This research avenue, while not directly related to 2-Amino-1-(2,6-difluorophenyl)ethanol, underscores the relevance of ethanol-related studies in the context of renewable energy sources. The optimization of these processes, including the use of specific catalysts for ethanol reforming, points towards sustainable methods of hydrogen production from renewable resources, which could have indirect implications for studying related compounds Swati et al., 2013.

Solubility and Crystallization Studies

The solubility of α-amino acids in various solvents, including ethanol, at specific conditions, provides insights into the physical and chemical properties of compounds like 2-Amino-1-(2,6-difluorophenyl)ethanol. These studies are crucial for understanding the conditions under which such compounds can be effectively utilized, either in biological systems or in industrial applications. The impact of ethanol on amino acids' solubility also sheds light on potential interactions and the role of solvent mixtures in modulating these effects Bowden et al., 2018.

Modulation of GABAA Receptor Subtypes by Ethanol

Research into the effects of ethanol on GABA_A receptor subtypes provides a framework for understanding how compounds like 2-Amino-1-(2,6-difluorophenyl)ethanol might interact with similar receptors. These studies aim to elucidate the specific receptor subtypes ethanol targets, potentially informing the development of new pharmacological strategies and understanding the molecular basis of ethanol's effects. The ambiguity in current evidence regarding ethanol's preferential action on certain GABAA receptor subtypes suggests a complex interaction mechanism that could be relevant to related compounds Korpi et al., 2007.

Safety and Hazards

properties

IUPAC Name |

2-amino-1-(2,6-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHQXTUNHJLDMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588009 |

Source

|

| Record name | 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2,6-difluorophenyl)ethanol | |

CAS RN |

133562-32-0 |

Source

|

| Record name | 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

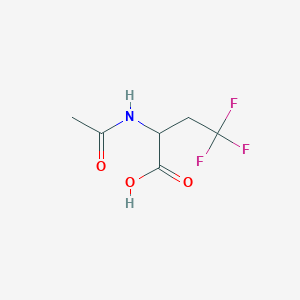

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

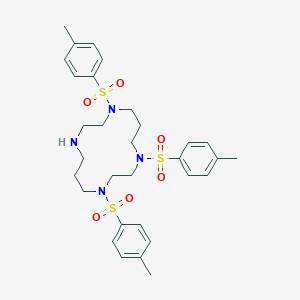

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)

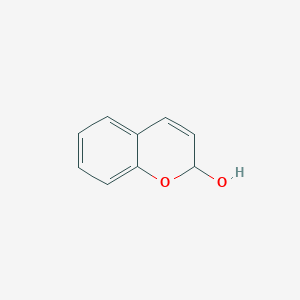

![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)

![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)